molecular formula C20H23N3O2 B12521026 Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- CAS No. 656835-87-9

Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]-

Cat. No.: B12521026
CAS No.: 656835-87-9
M. Wt: 337.4 g/mol
InChI Key: FBZVXNXNLACQOV-UHFFFAOYSA-N
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Description

Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- is a compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is known for its unique chemical structure, which includes a benzamide core with a methoxyphenyl and piperidinylmethylene substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is often employed for the synthesis of benzamide derivatives. This system allows for precise control over reaction conditions and high efficiency. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor can yield high purity products within a short reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzamide derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of various organic compounds.

    Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the production of polymers, resins, and other materials

Mechanism of Action

The mechanism of action of benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[[(4-methoxyphenyl)amino]-1-piperidinylmethylene]- is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

656835-87-9

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-[N-(4-methoxyphenyl)-C-piperidin-1-ylcarbonimidoyl]benzamide

InChI

InChI=1S/C20H23N3O2/c1-25-18-12-10-17(11-13-18)21-20(23-14-6-3-7-15-23)22-19(24)16-8-4-2-5-9-16/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,21,22,24)

InChI Key

FBZVXNXNLACQOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(NC(=O)C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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